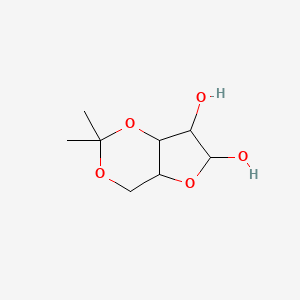

3,5-O-Isopropylidene-a-D-xylofuranose

Description

Structural Features and Stereochemical Configuration of 3,5-O-Isopropylidene-α-D-xylofuranose

The isopropylidene group, a dimethyl-substituted carbon atom, forms a ketal with the hydroxyl groups at C-3 and C-5. This creates a fused ring system, which significantly influences the conformation of the furanose ring. Furanose rings are known for their flexibility and can adopt various conformations, often described as "envelope" or "twist" forms. frontiersin.org The rigid isopropylidene bridge in the 3,5-position constrains this flexibility, locking the furanose ring into a more defined shape. While specific conformational analysis for this exact compound is not widely reported, studies on similar furanose derivatives show that such fused rings have a profound impact on the ring's puckering and the spatial orientation of the remaining free hydroxyl groups. mdpi.com This conformational rigidity is a key factor in directing the stereochemical outcome of subsequent reactions.

Table 1: General Properties of 3,5-O-Isopropylidene-α-D-xylofuranose

| Property | Value |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.20 g/mol nih.govdextrauk.com |

| Appearance | White Solid |

Significance of Selective Protection in Carbohydrate Chemistry and Organic Synthesis

Carbohydrates are polyhydroxylated compounds, presenting a significant challenge in synthetic chemistry: how to selectively react with one hydroxyl group in the presence of several others of similar reactivity. scispace.com This is where the concept of "protecting groups" becomes crucial. Protecting groups are chemical moieties that temporarily block a functional group from reacting, allowing for chemical transformations to be carried out at other positions of the molecule. scispace.com

The use of an isopropylidene group is a common strategy in carbohydrate chemistry to protect cis- or 1,3-diols. In the case of 3,5-O-Isopropylidene-α-D-xylofuranose, the protection of the C-3 and C-5 hydroxyls is a strategic choice. The primary hydroxyl at C-5 is generally more reactive than the secondary hydroxyls. The formation of a six-membered ring with the C-3 hydroxyl is thermodynamically favorable. This selective protection leaves the anomeric hydroxyl at C-1 and the secondary hydroxyl at C-2 available for further reactions. rsc.org The anomeric hydroxyl is particularly important as it is the site of glycosylation, the reaction that links monosaccharides together to form oligosaccharides and polysaccharides. academie-sciences.fr By leaving the C-1 and C-2 hydroxyls free, 3,5-O-Isopropylidene-α-D-xylofuranose becomes a valuable acceptor molecule in glycosylation reactions for the synthesis of complex carbohydrates.

Contextual Role within Xylofuranose (B8766934) Derivative Research

While direct research focusing solely on 3,5-O-Isopropylidene-α-D-xylofuranose is limited, its importance can be understood by examining the applications of similarly protected xylofuranose derivatives. These compounds are key intermediates in the synthesis of a wide range of biologically active molecules, including nucleoside analogues and complex oligosaccharides. researchgate.netresearchgate.net

For instance, the related compound 1,2-O-isopropylidene-α-D-xylofuranose, which has a different protection pattern, is a common starting material for the synthesis of various modified sugars and nucleosides. researchgate.netchemicalbook.com Research has shown the use of such building blocks in the preparation of potential antiviral and anticancer agents. medchemexpress.com The strategic placement of the isopropylidene group in 3,5-O-Isopropylidene-α-D-xylofuranose allows for different synthetic pathways, enabling the introduction of various functionalities at the C-1 and C-2 positions. This makes it a potentially valuable precursor for the synthesis of novel xylofuranose-containing structures with unique biological properties.

Table 2: Spectral Data for a Related Compound: 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose

| Spectral Data Type | Observed Peaks/Signals |

| ¹H NMR | Spectral data available in public databases. chemicalbook.com |

| ¹³C NMR | Spectral data available in public databases. chemicalbook.com |

Note: Specific ¹H and ¹³C NMR data for 3,5-O-Isopropylidene-α-D-xylofuranose are not available in the cited literature. The data for the di-protected analogue is provided for contextual reference.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxine-6,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)11-3-4-6(13-8)5(9)7(10)12-4/h4-7,9-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCQCZLNBFUBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(O2)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Reactions

Reactivity of the Unprotected Hydroxyl Groups (C1 and C2) in 3,5-O-Isopropylidene-α-D-xylofuranose

The presence of free hydroxyl groups at the C1 (anomeric) and C2 positions of 3,5-O-Isopropylidene-α-D-xylofuranose makes it a versatile precursor for the synthesis of various derivatives. The differential reactivity of these hydroxyls can be exploited to achieve selective functionalization.

Selective Functionalization and Esterification

The selective acylation of carbohydrate derivatives is a common strategy to introduce functional groups that can modulate the biological activity or act as handles for further chemical modifications. While specific studies on the selective esterification of 3,5-O-Isopropylidene-α-D-xylofuranose are not extensively documented, the principles of regioselective acylation in similar furanose systems can be applied. In a study on a related compound, 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, selective acylation was achieved at the primary C6 hydroxyl group using the dibutyltin (B87310) oxide method, yielding the corresponding 6-O-acyl derivatives in good yields. researchgate.net Direct acylation methods, in contrast, resulted in lower yields of the desired product. researchgate.net

For 3,5-O-Isopropylidene-α-D-xylofuranose, the C1 and C2 hydroxyls are both secondary. However, the anomeric C1 hydroxyl often exhibits different reactivity compared to other secondary hydroxyls due to its unique electronic environment. In the context of acylation, factors such as steric hindrance and the electronic nature of the acylating agent and catalyst play a crucial role in determining the regioselectivity. For instance, in the synthesis of 1,2-O-isopropylidene-α-D-glucofuranose derivatives, direct acylation with various acyl chlorides in the presence of triethylamine (B128534) led to the formation of 3,5,6-tri-O-acyl derivatives, demonstrating the reactivity of the available hydroxyl groups. dergipark.org.tr

While comprehensive data on the selective esterification of 3,5-O-Isopropylidene-α-D-xylofuranose is limited, the following table summarizes representative acylation reactions on a similar protected furanose derivative, highlighting the conditions and outcomes that could be anticipated.

| Starting Material | Acylating Agent | Method | Product | Yield (%) | Reference |

| 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Stearoyl chloride | Dibutyltin oxide | 6-O-Stearoyl derivative | Good | researchgate.net |

| 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Palmitoyl chloride | Dibutyltin oxide | 6-O-Palmitoyl derivative | Good | researchgate.net |

| 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | Tosyl chloride | Dibutyltin oxide | 6-O-Tosyl derivative | Good | researchgate.net |

| 1,2-O-Isopropylidene-α-D-glucofuranose | Pentanoyl chloride | Direct (CH₂Cl₂/Et₃N) | 3,5,6-tri-O-Pentanoyl derivative | 58 | dergipark.org.tr |

Glycosylation Reactions Utilizing the Compound as a Glycosyl Acceptor

In the synthesis of oligosaccharides, a key step is the glycosylation reaction, where a glycosyl donor reacts with a glycosyl acceptor to form a glycosidic linkage. The presence of free hydroxyl groups at C1 and C2 makes 3,5-O-Isopropylidene-α-D-xylofuranose a potential glycosyl acceptor. The outcome of a glycosylation reaction, including yield and stereoselectivity, is highly dependent on the reactivity of the acceptor alcohol. nih.gov

Systematic studies have shown that the protecting group pattern of a glycosyl acceptor significantly influences its reactivity. nih.gov For instance, changing a benzyl (B1604629) ether protecting group to a benzoyl ester can dramatically alter the stereoselectivity of a glycosylation reaction. nih.gov While specific examples detailing the use of 3,5-O-Isopropylidene-α-D-xylofuranose as a glycosyl acceptor are scarce, studies on other partially protected furanoses provide valuable insights. For example, regioselective glycosylation of unprotected or partially protected acceptors has been achieved using various strategies, including enzymatic methods and the use of directing groups. dtu.dkresearchgate.netnih.gov

In one study, the regioselective glycosylation of N-dimethylmaleoyl-protected hexosamine acceptors was investigated, where the glycosylation occurred exclusively at the O3 position. nih.gov This high regioselectivity was attributed to the formation of a strong hydrogen bond between the hydroxyl group and the protecting group in the reaction intermediate. nih.gov Such intramolecular interactions can significantly influence the reactivity of different hydroxyl groups. The development of regioselective glycosylation strategies for acceptors with multiple free hydroxyls is an active area of research, with methods involving organotin and organoboron reagents showing promise for achieving high selectivity without the need for extensive protecting group manipulations. rsc.org

Reactions Involving the 3,5-O-Isopropylidene Protecting Group

The isopropylidene group is a widely used protecting group in carbohydrate chemistry due to its ease of introduction and removal. Its stability under various reaction conditions is a critical factor in multistep syntheses.

Controlled Removal for Further Chemical Modifications

The removal of the isopropylidene protecting group, or deprotection, is a crucial step to liberate the hydroxyl groups for subsequent reactions. This is typically achieved through acid-catalyzed hydrolysis. chemicalbook.com A variety of acidic conditions can be employed for this purpose, ranging from dilute mineral acids to solid-supported acid catalysts.

A common method for the deprotection of isopropylidene groups is treatment with aqueous acetic acid. For example, the removal of a 5,6-O-isopropylidene group from a diacetone glucose derivative was achieved by careful hydrolysis with aqueous acetic acid. dergipark.org.tr In another instance, the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose involved the hydrolysis of a bis-acetonide intermediate using 1 N HCl in an aqueous solution. chemicalbook.com

The choice of deprotection conditions can be critical for achieving selectivity when other acid-sensitive groups are present in the molecule. Milder acidic conditions or the use of specific catalysts can allow for the selective removal of one isopropylidene group over another or in the presence of other acid-labile functionalities.

Exploration of the 3,5-Xylofuranose Ring System Reactivity

Beyond the reactions of the hydroxyl and protecting groups, the furanose ring itself can participate in various chemical transformations. These reactions often involve the formation of anhydro or unsaturated derivatives, or ring-opening and rearrangement reactions.

In a study on a related compound, 3,5-anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose, the reactivity of the oxetane (B1205548) ring (a four-membered ring containing oxygen) was investigated. researchgate.net The oxetane ring could be regioselectively opened by nucleophiles under acidic conditions. For example, treatment with concentrated hydrobromic or hydroiodic acid resulted in the exclusive formation of the 5-deoxy-5-halo derivatives. researchgate.net Interestingly, under these strongly acidic conditions, the cyclohexylidene acetal (B89532) protecting group remained intact, highlighting the differential reactivity of the ring system and the protecting group. researchgate.net

Transformations of 3,5-O-Isopropylidene-D-xylofuranosylamine Derivatives, including Oxazoline (B21484) and Thiazoline (B8809763) Formation

The transformation of glycosylamines, including those derived from 3,5-O-isopropylidene-α-D-xylofuranose, into heterocyclic structures such as oxazolines and thiazolines represents a significant area of synthetic carbohydrate chemistry. While direct literature detailing the synthesis of oxazoline or thiazoline rings specifically from 3,5-O-isopropylidene-D-xylofuranosylamine is not extensively documented, the general principles of forming sugar-fused heterocycles can be applied. These reactions typically involve the cyclization of an N-acylated glycosylamine derivative.

The synthesis of carbohydrate-fused oxazolines often proceeds from N-acylglycosylamines. These intermediates can be prepared by the acylation of the corresponding glycosylamine. Subsequent cyclization, often promoted by a dehydrating agent or a Lewis acid, leads to the formation of the oxazoline ring. For instance, a straightforward synthesis of oxazoline-fused saccharides has been reported from peracetylated sugars and benzonitriles under acidic conditions with a controlled amount of water. rsc.org The resulting oxazoline-fused sugars can then be converted into 1,2-cis glycosylamines. rsc.org

General methods for oxazoline synthesis often involve the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com This can be achieved using various reagents, including triflic acid, which promotes the reaction and tolerates a wide range of functional groups. mdpi.com In the context of a xylofuranosylamine derivative, the C-2 hydroxyl group could potentially act as the internal nucleophile to displace a suitable leaving group at the anomeric position after N-acylation, although this specific intramolecular cyclization for the named compound is not prominently described in the literature.

The formation of thiazoline rings from sugar derivatives follows a similar logic, typically involving a sulfur-containing precursor. The synthesis of thiazolines can be achieved through the reaction of a thioamide with a suitable electrophile or the cyclization of a β-thioacylamino alcohol. While specific examples starting from 3,5-O-isopropylidene-D-xylofuranosylamine are scarce, the general reactivity patterns of glycosylamines suggest that such transformations are plausible.

Regiospecific Ring-Opening Reactions of 3,5-Anhydro Xylofuranose (B8766934) Analogues

The 3,5-anhydro linkage in xylofuranose analogues, which forms an oxetane ring, is susceptible to regiospecific nucleophilic attack. This reactivity provides a powerful tool for the introduction of various functional groups at the C-5 position of the furanose ring. The strain of the four-membered oxetane ring facilitates its opening, and the regioselectivity is typically governed by the nature of the nucleophile and the reaction conditions.

The reaction of 3,5-anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose with concentrated hydrobromic or hydroiodic acid results in the exclusive formation of the corresponding 5-deoxy-5-halo derivatives. researchgate.net This demonstrates a high degree of regiospecificity, with the nucleophilic halide attacking the less sterically hindered C-5 position. Similarly, treatment with acetyl chloride or acetyl bromide yields the 3-O-acetyl-5-deoxy-5-halo derivatives in good yields. researchgate.net Under these strongly acidic conditions, the 1,2-O-cyclohexylidene protecting group remains intact. researchgate.net

Nitrogen nucleophiles also readily open the anhydro ring. For example, the reaction of 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose with azide (B81097) ions leads to the formation of the corresponding 5-azido-5-deoxy derivative. nih.gov This azide can then be reduced to an amine, providing a route to 5-amino-5-deoxy xylofuranose derivatives.

The table below summarizes some of the reported regiospecific ring-opening reactions of 3,5-anhydro xylofuranose analogues.

| Starting Material | Nucleophile/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-Anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose | Conc. HBr | 5-Bromo-5-deoxy-1,2-O-cyclohexylidene-α-D-xylofuranose | High | researchgate.net |

| 3,5-Anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose | Conc. HI | 5-Deoxy-5-iodo-1,2-O-cyclohexylidene-α-D-xylofuranose | High | researchgate.net |

| 3,5-Anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose | Acetyl Chloride | 3-O-Acetyl-5-chloro-5-deoxy-1,2-O-cyclohexylidene-α-D-xylofuranose | 70-90 | researchgate.net |

| 3,5-Anhydro-1,2-O-cyclohexylidene-α-D-xylofuranose | Acetyl Bromide | 3-O-Acetyl-5-bromo-5-deoxy-1,2-O-cyclohexylidene-α-D-xylofuranose | 70-90 | researchgate.net |

| 3,5-Anhydro-1,2-O-isopropylidene-α-D-xylofuranose | Azide (NaN3) | 5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose | Not specified | nih.gov |

Advanced Synthetic Applications and Chiral Pool Utilization

3,5-O-Isopropylidene-α-D-xylofuranose as a Chiral Scaffold

The inherent chirality of 3,5-O-Isopropylidene-α-D-xylofuranose is leveraged by synthetic chemists to control the stereochemical outcome of reactions, enabling the construction of intricate molecular architectures with high precision.

Stereoselective Synthesis of Complex Organic Molecules

The defined stereochemistry of 3,5-O-Isopropylidene-α-D-xylofuranose makes it an excellent chiral template for the synthesis of complex natural products and their analogues. The furanose ring provides a rigid framework from which new stereocenters can be introduced in a predictable manner. For instance, D-xylose, the parent sugar of this derivative, has been utilized in the synthesis of various vicinal diol-containing natural products. The strategy often involves using the monosaccharide as a chiral pool source, where specific carbon atoms of the sugar backbone are incorporated into the target molecule.

A notable example of utilizing a sugar-derived scaffold for the synthesis of a complex natural product is the total synthesis of (+)-Brefeldin A, an antitumor macrolide. While syntheses have been reported starting from D-glucose, the principles are directly applicable. acs.orgacs.org These syntheses demonstrate how the stereocenters of a protected sugar can dictate the stereochemistry of a complex target molecule through a series of controlled chemical transformations. acs.orgacs.org The synthesis of Brefeldin A often involves the construction of a chiral cyclopentane (B165970) system, a structural motif that can be accessed from sugar-derived precursors. acs.orgorganic-chemistry.org The protected hydroxyl groups and the rigid ring structure of compounds like 3,5-O-Isopropylidene-α-D-xylofuranose allow for sequential and stereocontrolled introduction of functional groups and side chains, ultimately leading to the complex architecture of the natural product. figshare.comscilit.com

Application in Asymmetric Transformations (e.g., Diels-Alder reactions using related xylofuranose (B8766934) derivatives with C3,C5 modifications)

While direct application of 3,5-O-Isopropylidene-α-D-xylofuranose as a chiral auxiliary in Diels-Alder reactions is not extensively documented, the broader concept of using sugar derivatives with modifications at key positions (such as C-3 and C-5) as chiral controllers in asymmetric transformations is a well-established strategy. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered asymmetric by the use of a chiral dienophile. chemicalbook.commasterorganicchemistry.com

In this context, the hydroxyl group at the C-2 position of 3,5-O-Isopropylidene-α-D-xylofuranose, or a deprotected C-3 or C-5 hydroxyl group in a related xylofuranose derivative, can be esterified with an achiral dienophile, such as acrylic acid. The resulting chiral ester can then participate in a Lewis acid-catalyzed Diels-Alder reaction. The bulky and stereochemically defined sugar scaffold directs the approach of the diene to one face of the dienophile, leading to the preferential formation of one enantiomer of the cycloadduct. The efficiency of such chiral auxiliaries is often dependent on their ability to form a rigid, chelated intermediate with the Lewis acid catalyst, which enhances the facial bias. harvard.edu

For instance, research on chiral maleic anhydride (B1165640) analogs has demonstrated that chiral auxiliaries derived from natural products can effectively control the stereochemistry of Diels-Alder reactions. acs.org Although specific examples detailing the use of 3,5-O-modified xylofuranose in this capacity are not prominent, the principles established with other chiral auxiliaries, such as those derived from menthol (B31143) or camphor, provide a clear blueprint for its potential application. harvard.edu The development of new chiral dienophiles is an active area of research, and sugar-based auxiliaries remain attractive due to their low cost and high enantiopurity. nih.gov

Building Blocks for Nucleoside and Oligosaccharide Mimics

The structural features of 3,5-O-Isopropylidene-α-D-xylofuranose make it an excellent precursor for the synthesis of modified nucleosides and oligosaccharides, which are of great interest in medicinal chemistry and glycobiology.

Synthesis of Novel Nucleoside Analogues from 3,5-Modified Xylofuranose Derivatives

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. Modifications to the sugar moiety can significantly impact the biological activity and metabolic stability of these compounds. (R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose, a closely related derivative, has been described as a purine (B94841) nucleoside analog with potential antitumor activity. The synthesis of such analogs often involves the coupling of a modified sugar with a nucleobase.

The free hydroxyl group at the C-2 position of 3,5-O-Isopropylidene-α-D-xylofuranose, or a selectively deprotected C-3 hydroxyl group, can be activated and subsequently displaced by a nucleobase to form the desired nucleoside. Alternatively, the isopropylidene group can be removed to unmask the anomeric position for glycosylation reactions. The defined stereochemistry of the xylofuranose scaffold allows for the synthesis of nucleosides with specific configurations, which is often crucial for their biological function.

Construction of Ether-Linked Di- and Trisaccharide Derivatives

The synthesis of oligosaccharides with unnatural linkages is a growing field aimed at creating molecules with enhanced stability towards enzymatic degradation. Ether-linked oligosaccharides, where the typical glycosidic oxygen is replaced by a more stable ether bond, are of particular interest.

Research has demonstrated the synthesis of ether-linked di- and trisaccharide derivatives of the (3-5)-d-xylan type. These syntheses can be achieved through a one-pot reaction between a suitable alcohol (acting as the "glycosyl" acceptor) and a 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose derivative. This approach allows for the construction of non-glycosidically linked saccharide mimics.

Furthermore, a synthetic protocol for the creation of di- and trinucleosides with ribose and xylose stereochemistry featuring an internucleoside ether linkage has been developed. This method starts from 3,5'-ether-linked pseudosaccharides. The synthesis involves the removal of the 1,2-isopropylidene protecting groups, followed by acetylation and a subsequent Vorbrüggen transglycosylation with a nucleobase. This strategy is valuable for developing RNA analogues with increased stability.

Synthesis of Heterocyclic Conjugates

The reactivity of 3,5-O-Isopropylidene-α-D-xylofuranose and its derivatives can be harnessed to construct a variety of fused and spiro heterocyclic compounds. These complex structures are of significant interest in medicinal chemistry due to their diverse biological activities.

A powerful strategy involves the transformation of 1,2-O-isopropylidene-α-D-xylofuranose into a high-value synthetic intermediate. dextrauk.com This can be achieved by converting the C-5 hydroxyl group to a good leaving group, such as a tosylate. Subsequent treatment with a base can induce an intramolecular cyclization to form a cyclic enamine. dextrauk.com This enamine is a highly reactive intermediate that can undergo reactions with a variety of nucleophiles. dextrauk.comresearchgate.net

The reaction of this cyclic enamine with O-, N-, S-, and C-nucleophiles, as well as amino acids, leads to the efficient and stereoselective formation of fused cyclic sugar derivatives with unique molecular skeletons. dextrauk.com This approach provides a pathway to novel polycyclic sugar derivatives whose constrained structures and dense functionalization make them promising candidates for the development of new therapeutic agents. dextrauk.com For example, this methodology has been applied to the synthesis of spiro compounds and reverse transcriptase inhibitors. dextrauk.com The synthesis of various spiro heterocyclic compounds from different starting materials highlights the broad interest in these scaffolds. acs.org

| Starting Material | Key Transformation | Product Class | Potential Application |

| 1,2-O-Isopropylidene-α-D-xylofuranose | Tosylation and intramolecular cyclization | Cyclic enamine | Intermediate for fused heterocycles |

| Cyclic enamine derivative | Reaction with various nucleophiles | Fused cyclic sugar derivatives | New analogues and drugs |

| 3,5-Anhydro-1,2-O-isopropylidene-α-D-xylofuranose | Reaction with an alcohol | Ether-linked disaccharides | Oligosaccharide mimics |

| 3,5'-Ether-linked pseudosaccharides | Deprotection, acetylation, and glycosylation | Ether-linked oligo- and xylonucleosides | RNA analogues |

Formation of 1,3,4-Thiadiazole (B1197879) Xylofuranose Derivatives

A notable application of 3,5-O-Isopropylidene-α-D-xylofuranose is in the synthesis of novel 1,3,4-thiadiazole xylofuranose derivatives, which have demonstrated significant biological activity. The 1,3,4-thiadiazole ring is a well-known pharmacophore present in numerous compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net The conjugation of this heterocyclic system with a xylofuranose moiety, derived from 3,5-O-Isopropylidene-α-D-xylofuranose, has led to the development of potent fungicidal agents. chemrxiv.org

The synthesis of these hybrid molecules typically involves a multi-step sequence starting from the protected xylofuranose. The initial steps focus on modifying the sugar backbone to introduce a suitable functional group for the subsequent attachment of the thiadiazole ring. This strategic approach combines the chirality and biocompatibility of the sugar with the established bioactivity of the thiadiazole scaffold.

Research Findings on Fungicidal Activity

A series of novel 1,3,4-thiadiazole xylofuranose derivatives were synthesized and evaluated for their fungicidal activity against a panel of plant pathogenic fungi. chemrxiv.org The results of these bioassays revealed that several of the synthesized compounds exhibited potent fungicidal effects, in some cases surpassing the efficacy of the commercial fungicide Chlorothalonil. chemrxiv.org

The general structure of the synthesized compounds features the 1,2-O-isopropylidene-D-xylofuranose core linked to a 1,3,4-thiadiazole ring, which is further substituted with various moieties. The structure-activity relationship (SAR) studies indicated that the nature of the substituent on the thiadiazole ring and the ether group at the C-3 position of the xylose ring significantly influenced the fungicidal potency. chemrxiv.org

Below is a table summarizing the fungicidal activity of selected 1,3,4-thiadiazole xylofuranose derivatives against Phomopsis sp., a common plant pathogen.

| Compound | Substituent at C-3 of Xylose | Substituent on Thiadiazole Ring | EC50 (μg/mL) against Phomopsis sp. |

| D4 | -OCH2CH=CH2 | 4-Chlorophenyl | 14.4 researchgate.net |

| Reference | - | Chlorothalonil | 32.2 researchgate.net |

| Reference | - | Azoxystrobin | 62.8 researchgate.net |

| Reference | - | Fluopyram | 54.2 researchgate.net |

The data clearly indicates that compound D4, a 1,3,4-thiadiazole xylofuranose derivative, demonstrates superior fungicidal activity compared to established commercial fungicides against Phomopsis sp. researchgate.net These findings underscore the potential of using 3,5-O-Isopropylidene-α-D-xylofuranose as a chiral building block for the development of new and effective agrochemicals.

Preparation of Other Bioactive Scaffolds

The utility of 3,5-O-Isopropylidene-α-D-xylofuranose extends beyond the synthesis of fungicidal agents. Its inherent chirality and functional group accessibility make it a valuable starting material for a variety of other bioactive scaffolds, most notably nucleoside analogs with antiviral and anticancer properties.

Nucleoside analogs are a critical class of therapeutic agents that mimic natural nucleosides and interfere with the replication of viruses and cancer cells. nih.govnih.gov The synthesis of these analogs often involves the coupling of a modified sugar moiety with a heterocyclic base. 3,5-O-Isopropylidene-α-D-xylofuranose, or its derivatives, can serve as the precursor for the sugar component, imparting specific stereochemistry to the final molecule.

For instance, the synthesis of novel guanidino xylofuranose derivatives, which can act as mimetics of nucleosides, has been reported. chemrxiv.org This synthesis commences with 5-azido-1,2-O-isopropylidene-D-xylofuranose, a derivative accessible from 3,5-O-Isopropylidene-α-D-xylofuranose. The azido (B1232118) group is then reduced to an amine and subsequently converted to a guanidine (B92328) functionality. These guanidino-sugar conjugates represent a novel class of compounds with potential therapeutic applications. chemrxiv.org

Furthermore, the protected xylofuranose can be a starting point for the synthesis of isonucleosides, where the heterocyclic base is attached at a non-anomeric position of the sugar ring. For example, a 5-azido-3-O-methyl-branched N-benzyltriazole isonucleoside has been converted into the corresponding 5-guanidino-containing isonucleoside. chemrxiv.org This approach allows for the creation of structurally diverse nucleoside analogs with potentially unique biological activities.

The versatility of this chiral synthon is also demonstrated in its use for preparing pyrimidine (B1678525) nucleoside analogs. nih.gov Modifications at the C-5 position of the pyrimidine ring in conjunction with the xylofuranose sugar have led to compounds with potent antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov

The following table lists some of the bioactive scaffolds that can be synthesized utilizing derivatives of 3,5-O-Isopropylidene-α-D-xylofuranose.

| Bioactive Scaffold | Therapeutic Potential |

| Guanidino Xylofuranose Derivatives | Nucleoside mimetics, Enzyme inhibitors chemrxiv.org |

| Isonucleosides | Antiviral, Anticancer chemrxiv.org |

| 5-Vinylpyrimidine Nucleoside Analogs | Antiviral (HSV-1, VZV) nih.gov |

| Benzimidazole Nucleosides | Antiviral medchemexpress.com |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules like 3,5-O-Isopropylidene-α-D-xylofuranose. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For 3,5-O-Isopropylidene-α-D-xylofuranose, ¹H NMR would reveal the chemical shifts, integration (proton count), and coupling constants (J-couplings) for each hydrogen atom on the furanose ring and the isopropylidene group. Similarly, ¹³C NMR would identify the chemical shift for each unique carbon atom. While specific data for the 3,5-O-protected isomer is not available, the data for the 1,2-O-protected isomer provides a representative example of the types of signals observed.

Table 1: Representative ¹H and ¹³C NMR Data for 1,2-O-Isopropylidene-α-D-xylofuranose (in CDCl₃) (Note: This data is for the isomer 1,2-O-Isopropylidene-α-D-xylofuranose and serves as an illustrative example.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-1 | ~5.98 (d, J ≈ 3.7 Hz) | C-1: ~105.0 |

| H-2 | ~4.61 (d, J ≈ 3.7 Hz) | C-2: ~85.9 |

| H-3 | ~4.33 (d, J ≈ 2.9 Hz) | C-3: ~78.0 |

| H-4 | ~4.45 (m) | C-4: ~77.5 |

| H-5a, H-5b | ~3.85 (m) | C-5: ~61.9 |

| C(CH₃)₂ | - | C(CH₃)₂: ~111.8 |

| C(CH₃)₂ | 1.32 (s), 1.50 (s) | C(CH₃)₂: ~26.4, ~26.9 |

Data is compiled from typical values found in chemical databases and may vary based on experimental conditions.

To unambiguously assign the signals from 1D NMR spectra and elucidate complex structures, a suite of two-dimensional (2D) NMR experiments is employed. slu.se

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. slu.se A cross-peak in a COSY spectrum between two proton signals confirms their scalar coupling. For 3,5-O-Isopropylidene-α-D-xylofuranose, COSY would be used to trace the connectivity of the furanose ring protons from H-1 through H-2, H-3, and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. slu.se It is invaluable for assigning carbon signals based on their known proton assignments. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, simplifying the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J). slu.se It correlates proton signals with carbon signals of atoms they are not directly bonded to. This technique is crucial for piecing together the molecular skeleton. For example, the protons of the isopropylidene methyl groups would show HMBC correlations to the acetal (B89532) carbon and to C-3 and C-5 of the xylofuranose (B8766934) ring, confirming the position of the protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's three-dimensional structure and stereochemistry. Cross-peaks in a NOESY spectrum indicate that the correlated protons are spatially proximate, which is essential for conformational analysis.

The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "twist" (T) or "envelope" (E) forms. The conformation of the xylofuranose ring in 3,5-O-Isopropylidene-α-D-xylofuranose can be inferred from NMR data. nih.gov

The magnitude of the proton-proton coupling constants (³JHH) between adjacent ring protons, obtained from the ¹H NMR spectrum, is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred pucker of the furanose ring can be determined. Furthermore, NOESY data can reveal through-space interactions that are only possible in specific conformations. For instance, observing a NOE between H-1 and H-4 would suggest a conformation where these protons are on the same face of the ring, helping to distinguish between various possible envelope and twist forms.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For 3,5-O-Isopropylidene-α-D-xylofuranose (Molecular Weight: 190.19 g/mol ), MS analysis would confirm the mass of the molecular ion ([M]⁺) or a related adduct (e.g., [M+H]⁺, [M+Na]⁺). nih.govsigmaaldrich.com

Under electron ionization (EI), a common MS technique, molecules fragment in a reproducible manner. The fragmentation of O-isopropylidene derivatives of monosaccharides has been studied and follows predictable pathways. acs.org A key fragmentation event for isopropylidene acetals is the loss of a methyl radical (•CH₃) from the isopropylidene group, which is highly characteristic and results in an intense peak at [M-15]⁺ (mass-to-charge ratio m/z 175 for this compound). nih.gov Other common fragmentation pathways for protected sugars involve the cleavage of the furanose ring or the loss of neutral molecules like water or formaldehyde, providing a unique fingerprint that aids in structural confirmation. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for 3,5-O-Isopropylidene-α-D-xylofuranose

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 190 | Molecular Ion |

| [M-CH₃]⁺ | 175 | Loss of a methyl radical from the isopropylidene group |

| [M-C₃H₆O]⁺ | 132 | Loss of acetone (B3395972) |

Predicted fragmentation based on general principles of mass spectrometry for this class of compounds.

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatography is indispensable for the separation and purification of carbohydrate derivatives and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of compounds like 3,5-O-Isopropylidene-α-D-xylofuranose. Due to the presence of the nonpolar isopropylidene group, which masks two of the polar hydroxyl groups, the compound is well-suited for normal-phase chromatography. A typical HPLC setup would involve a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate.

The retention time of the compound is a characteristic property under specific conditions (column, mobile phase, flow rate, temperature) and can be used for identification and quantification. Preparative HPLC can be used to isolate the compound in high purity from a reaction mixture.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used to monitor reaction progress, identify compounds, and determine purity. For 3,5-O-Isopropylidene-α-D-xylofuranose, TLC would typically be performed on silica gel plates, using a solvent system similar to that for HPLC (e.g., ethyl acetate/hexane). The position of the spot, represented by its retention factor (Rƒ), is characteristic of the compound in a given solvent system.

Quantitative Structure-Retention Relationships (QSRR) are theoretical models that correlate the chromatographic retention of a series of compounds with their computed molecular descriptors. nih.gov These studies aim to predict the retention behavior of molecules based on their structural features. In the context of xylofuranose derivatives, a QSRR model would be built by performing TLC or HPLC on a series of related compounds and then using statistical methods, like multiple linear regression, to create an equation that links the retention factor to descriptors such as molecular volume, polarity, or specific quantum-chemical parameters. nih.gov Such models provide insight into the molecular mechanisms governing the chromatographic separation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3,5-O-Isopropylidene-α-D-xylofuranose |

| 1,2-O-Isopropylidene-α-D-xylofuranose |

| Water |

| Formaldehyde |

| Hexane |

| Ethyl acetate |

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 3,5-O-Isopropylidene-α-D-xylofuranose are crucial determinants of its chemical behavior and biological activity. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its preferred conformations.

The conformational analysis of furanose rings, such as the xylofuranose (B8766934) core of the target molecule, is often described by the concept of pseudorotation. nih.govresearchgate.net This model characterizes the continuous puckering of the five-membered ring through two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max). researchgate.net The furanose ring exists in a dynamic equilibrium between various envelope (E) and twist (T) conformations. For furanose rings in nucleosides, this equilibrium is typically between the North (N-type) and South (S-type) conformations on the pseudorotational cycle. researchgate.net

While specific molecular modeling studies on 3,5-O-Isopropylidene-α-D-xylofuranose are not extensively documented in the literature, the conformational preferences can be inferred from studies on related xylofuranose derivatives. For instance, NMR spectroscopic analysis of 5-deoxy-5-methylthio-xylofuranose has revealed distinct ring conformations and rotamer populations around the C4-C5 bond compared to its parent compound, methyl α-D-xylofuranoside. nih.gov Such studies highlight the significant influence of substituents on the conformational equilibrium of the furanose ring.

A two-state model is often used to interpret the ring conformations of furanoses from NMR scalar 3J-coupling constants, assuming the ring populates narrow distributions in the North and South regions of the pseudorotation itinerary. nih.gov However, molecular dynamics (MD) simulations have shown that for some furanosides, the ring may populate a continuum of states. nih.gov

Table 1: Key Concepts in the Conformational Analysis of Furanose Rings

| Concept | Description | Relevance to 3,5-O-Isopropylidene-α-D-xylofuranose |

| Pseudorotation | A model describing the puckering of a five-membered ring through a phase angle (P) and amplitude (ν_max). nih.govresearchgate.net | The xylofuranose ring of the molecule will adopt various envelope and twist conformations defined by the pseudorotation cycle. |

| Envelope (E) and Twist (T) Conformations | Specific puckered conformations of the furanose ring. | The molecule will exist as an equilibrium of these conformers. |

| North (N) and South (S) Conformational Ranges | Two major conformational families on the pseudorotation pathway, often in equilibrium. researchgate.net | The relative populations of N and S conformers will determine the overall shape of the xylofuranose ring. |

| Rotamer Populations | The distribution of conformations around single bonds, such as the exocyclic C4-C5 bond. | The orientation of the protected hydroxymethyl group is determined by these populations. |

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of chemical reactions at the molecular level. nih.gov These methods can be used to map reaction pathways, characterize transition states, and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics.

For 3,5-O-Isopropylidene-α-D-xylofuranose, quantum chemical calculations can shed light on reactions such as its formation via acetalization or its participation in glycosylation reactions. The formation of the isopropylidene group is an example of acetal (B89532) formation, a reversible reaction typically catalyzed by acid. numberanalytics.comlibretexts.org Computational studies can model the reaction of D-xylose with acetone (B3395972) or a related reagent, detailing the intermediates and transition states involved in the formation of the five-membered dioxolane ring fused to the furanose core. wikipedia.org

Furthermore, glycosylation reactions, which are fundamental in carbohydrate chemistry, can be investigated using quantum mechanics. jst.go.jp Although 3,5-O-Isopropylidene-α-D-xylofuranose is a protected sugar, understanding its potential reactivity as a glycosyl donor or acceptor is crucial for its application in synthesis. Quantum chemical calculations can help to predict the stereoselectivity of glycosylation reactions by analyzing the stability of various reactive intermediates, such as oxocarbenium ions, and the energies of the corresponding transition states leading to α- or β-glycosides. nih.govacs.org

Table 2: Application of Quantum Chemical Calculations to Reactions of 3,5-O-Isopropylidene-α-D-xylofuranose

| Reaction Type | Computational Insights | Key Parameters Calculated |

| Acetal Formation | Elucidation of the reaction mechanism for the formation of the isopropylidene protecting group. numberanalytics.com | Reaction energies, activation barriers, structures of intermediates and transition states. |

| Glycosylation | Prediction of stereochemical outcomes and reactivity in glycosidic bond formation. jst.go.jplibretexts.org | Stability of glycosyl cations, transition state energies for α- and β-attack, influence of solvent. |

| Conformational Energetics | Determination of the relative energies of different ring puckers and rotamers. | Relative free energies, potential energy surfaces. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modelling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured data.

While no specific QSAR or QSPR studies have been reported for 3,5-O-Isopropylidene-α-D-xylofuranose, the methodologies are broadly applicable to carbohydrate derivatives. For instance, QSAR studies have been successfully applied to various derivatives of sugars to predict their inhibitory activity against enzymes like α-glucosidase. sanamedica.itnih.govacs.orgnih.gov In such studies, a set of related compounds with known activities is used to train a model.

The process of building a QSAR/QSPR model for derivatives of 3,5-O-Isopropylidene-α-D-xylofuranose would involve the following steps:

Data Set Collection: A series of derivatives would be synthesized, and their biological activity (for QSAR) or a specific physicochemical property (for QSPR) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a correlation between the descriptors and the measured activity/property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

QSPR models could be developed to predict properties like solubility, melting point, or chromatographic retention times for derivatives of 3,5-O-Isopropylidene-α-D-xylofuranose, which would be valuable for purification and formulation. researchgate.net

Table 3: Hypothetical QSAR/QSPR Application for Derivatives of 3,5-O-Isopropylidene-α-D-xylofuranose

| Model Type | Predicted Endpoint | Examples of Molecular Descriptors | Potential Application |

| QSAR | Enzyme Inhibition (e.g., against glycosidases) | Electronic (e.g., partial charges), Steric (e.g., molecular volume), Hydrophobic (e.g., logP) | Guiding the synthesis of more potent enzyme inhibitors for therapeutic purposes. researchgate.net |

| QSPR | Physicochemical Properties (e.g., melting point, solubility) | Topological indices, Constitutional descriptors, Quantum chemical descriptors. | Optimizing reaction conditions, purification methods, and formulation development. nih.gov |

Future Research Directions

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 3,5-O-Isopropylidene-α-D-xylofuranose will likely prioritize environmentally benign methodologies. Green chemistry principles are expected to drive innovation, focusing on the use of renewable starting materials, less hazardous reagents, and more efficient catalytic systems. Research in this area may explore enzymatic or whole-cell biocatalytic approaches to achieve the selective protection of the 3- and 5-hydroxyl groups of D-xylose. Such methods could offer high selectivity under mild reaction conditions, minimizing the need for traditional protecting group strategies that often involve multiple steps and the use of toxic chemicals. Furthermore, the development of syntheses in greener solvents, such as water, supercritical fluids, or bio-based solvents, will be a key objective to reduce the environmental footprint of its production.

Exploration of Novel Catalytic Transformations at the Unprotected Hydroxyls

With the 3- and 5-hydroxyl groups masked by the isopropylidene ketal, the remaining free hydroxyls on the furanose ring become prime targets for chemical modification. Future research is anticipated to delve into novel catalytic transformations at these positions. This includes the development of highly stereoselective glycosylation reactions to form complex oligosaccharides. Advances in catalysis could enable the use of more efficient and recyclable catalysts, such as organocatalysts or metal-organic frameworks, for these transformations. Moreover, the exploration of catalytic methods for the introduction of other functional groups, such as esters, ethers, and nitrogen-containing moieties, at the unprotected hydroxyls will expand the library of accessible derivatives of 3,5-O-Isopropylidene-α-D-xylofuranose, paving the way for new applications.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the synthesis and screening of novel derivatives of 3,5-O-Isopropylidene-α-D-xylofuranose, the integration of its chemistry with automated synthesis and flow chemistry platforms is a promising future direction. Automated platforms can enable the rapid and systematic variation of reaction parameters and building blocks, significantly speeding up the discovery of new compounds and optimization of reaction conditions. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and potential for scalability, offers a powerful tool for the continuous production of this carbohydrate intermediate and its derivatives. The development of robust and reliable flow-based protocols for the synthesis and subsequent modification of 3,5-O-Isopropylidene-α-D-xylofuranose will be a critical step towards its wider availability and application.

Advanced Applications in Glycoscience and Material Sciences

The unique structural features of 3,5-O-Isopropylidene-α-D-xylofuranose make it an attractive building block for advanced applications in both glycoscience and material sciences. In glycoscience, future research may focus on its incorporation into biologically active molecules, such as glycoconjugates, glycopeptides, and glycolipids, to probe and modulate biological processes. The strategic placement of the isopropylidene group can influence the conformation and recognition properties of these complex molecules. In material science, this carbohydrate derivative could be utilized as a chiral precursor for the synthesis of novel polymers, hydrogels, and nanomaterials. The inherent chirality and functionality of the sugar scaffold can be exploited to create materials with unique optical, biodegradable, and biocompatible properties, opening up possibilities in areas such as drug delivery, tissue engineering, and sustainable plastics.

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-O-isopropylidene-α-D-xylofuranose?

The compound is typically synthesized via selective protection of hydroxyl groups on the xylofuranose backbone. A common method involves reacting 1,2-O-isopropylidene-α-D-xylofuranose with p-toluenesulfonyl chloride (TsCl) in dichloromethane (CH₂Cl₂) using DMAP as a catalyst. The reaction proceeds at 0°C to room temperature (RT) for 16 hours, followed by purification via silica gel chromatography with hexane/ethyl acetate gradients (70:30 to 9:1) . Yield optimization requires careful control of stoichiometry (e.g., TsCl in excess) and reaction time to minimize side products like over-sulfonylation .

Q. How can NMR spectroscopy confirm the structure of 3,5-O-isopropylidene-α-D-xylofuranose derivatives?

Key diagnostic peaks in NMR include:

- Isopropylidene (Ip) protons at δ 1.26 and 1.42 ppm (singlets, 6H total).

- Anomeric proton (H-1) as a doublet at δ 5.86 ppm ().

- Tosyl (Ts) methyl groups at δ 2.45–2.48 ppm (singlets, 6H). NMR confirms the Ip group (δ 26.4–26.7 ppm) and anomeric carbon (δ 104.9 ppm). Discrepancies in peak splitting (e.g., H-3 and H-4 multiplicity) indicate conformational flexibility or impurities .

Q. What purification strategies are effective for isolating 3,5-O-isopropylidene derivatives?

Silica gel column chromatography with gradient elution (hexane/ethyl acetate) is standard. For polar derivatives (e.g., phosphorylated analogs), reverse-phase HPLC or preparative TLC may improve resolution. Crystallization from ethyl acetate/hexane mixtures is viable for non-oily products, as seen in the isolation of 1,2-O-isopropylidene-3,5-di-O-Ts-xylofuranose (mp 101–102°C) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during nucleophilic substitution at C-3 or C-5?

Steric and electronic factors influence substitution. For example, tosyl groups at C-3 and C-5 activate these positions for nucleophilic displacement. Using bulky nucleophiles (e.g., sodium methylsulfide) under reflux in DMF promotes inversion of configuration, confirmed by NMR coupling constants (e.g., ) . Computational modeling (DFT) can predict transition states to guide reagent selection .

Q. What methods resolve contradictions in spectral data for isopropylidene-protected xylofuranose analogs?

Discrepancies between expected and observed NMR peaks (e.g., unexpected splitting) often arise from dynamic puckering of the furanose ring. Cremer-Pople parameters () quantify ring conformation using crystallographic or DFT-derived coordinates. For example, a higher puckering amplitude () correlates with downfield shifts of H-4 protons due to reduced ring planarity .

Q. How can phosphorylation at C-5 be optimized for nucleotide analog synthesis?

Phosphorylation of 3-O-propargyl-1,2-O-isopropylidene-xylofuranose involves reacting with diethyl phosphorochloridate in CH₂Cl₂ using triethylamine (TEA) as a base. Catalytic DMAP improves yield (98%) by stabilizing the intermediate. NMR (δ −0.5 to 0.5 ppm) and HRMS confirm successful phosphorylation. Side reactions (e.g., propargyl group oxidation) are minimized under inert atmospheres .

Q. What are the limitations of isopropylidene as a protecting group in acidic or basic conditions?

Isopropylidene groups are acid-labile. Deprotection in acetic acid/HCl (e.g., 53 mL AcOH + 105 mL conc. HCl, 10 min) cleaves the acetal, yielding diols. Stability in basic conditions (e.g., NaHCO₃) allows selective deprotection of other groups (e.g., benzyl ethers). Kinetic studies show hydrolysis rates increase with temperature (>40°C) and polar solvents .

Q. How do structural modifications (e.g., triazole appendages) impact biological activity?

Triazole derivatives synthesized via Huisgen cycloaddition (e.g., 3-O-(1-benzyl-triazolyl)-xylofuranose) exhibit enhanced glycosidase inhibition. Activity correlates with substituent size and electronic effects, validated by IC₅₀ assays. Molecular docking studies reveal triazole interactions with enzyme active sites (e.g., α-glucosidase) .

Methodological Recommendations

- Data Interpretation : Cross-reference NMR shifts with computational models (e.g., Gaussian) to distinguish stereoisomers .

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) for multi-step syntheses .

- Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to spectral datasets to identify outliers or conformational trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.